6-Chloro-2-fluoro-3-methylbenzotrifluoride

Description

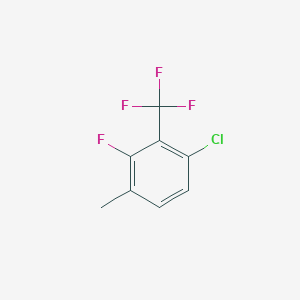

6-Chloro-2-fluoro-3-methylbenzotrifluoride (C₈H₅ClF₃F₃) is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group and three substituents: chlorine (Cl) at position 6, fluorine (F) at position 2, and a methyl (-CH₃) group at position 3. The trifluoromethyl group is a key structural motif known for enhancing metabolic stability, lipophilicity, and electron-withdrawing effects, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDBCVFGACYJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212853 | |

| Record name | 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-48-4 | |

| Record name | 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methylbenzotrifluoride typically involves the halogenation of 3-methylbenzotrifluoride. The process includes the introduction of chlorine and fluorine atoms into the benzene ring. One common method is the electrophilic aromatic substitution reaction, where 3-methylbenzotrifluoride is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

6-Chloro-2-fluoro-3-methylbenzotrifluoride is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below highlights key structural analogs and their substituent patterns, functional groups, and inferred properties:

Key Observations:

- Positional Isomerism : Compounds like 2-Chloro-6-fluorobenzotrifluoride (BP 9136) demonstrate how halogen positioning affects applications. The target compound’s 6-Cl/2-F arrangement may enhance steric effects compared to BP 9136’s 2-Cl/6-F.

- Functional Group Impact : The benzoyl chloride analog () is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the benzotrifluoride core offers stability. The benzoate ester () provides hydrolytic stability compared to acyl chlorides.

Molecular Weight and Polarity:

- The trifluoromethyl group significantly increases molecular weight and lipophilicity. For example, 4-Chloro-3-hydroxybenzotrifluoride (MW ~196.5 g/mol) has lower lipophilicity due to its polar -OH group, whereas the target compound’s -CF₃ and -CH₃ groups enhance hydrophobicity.

Stability and Reactivity:

- Benzotrifluorides : Stable under acidic/basic conditions due to -CF₃’s electron-withdrawing nature, unlike benzoyl chlorides (), which hydrolyze readily.

- Methyl Substituents : The 3-methyl group in the target compound may hinder electrophilic aromatic substitution at adjacent positions, directing reactivity to less hindered sites.

Biological Activity

6-Chloro-2-fluoro-3-methylbenzotrifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of chlorine, fluorine, and a methyl group on the benzene ring, is being investigated for its interactions with various biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzene ring substituted with three trifluoromethyl groups, one chlorine atom, and one fluorine atom.

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClF4 |

| Molecular Weight | 196.57 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through electrophilic and nucleophilic sites created by the halogen substituents. The chlorine and fluorine atoms enhance the compound's reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The methyl group may also enhance lipophilicity, facilitating membrane penetration.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes due to its ability to form hydrogen bonds and interact with active sites.

- Receptor Binding : The structural characteristics allow it to bind to specific receptors, potentially influencing signaling pathways.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested various concentrations of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at higher concentrations (≥50 µg/mL).

-

Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells). The IC50 value was determined to be approximately 30 µM, indicating moderate cytotoxicity.

-

Inflammation Model :

- In a mouse model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.